1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

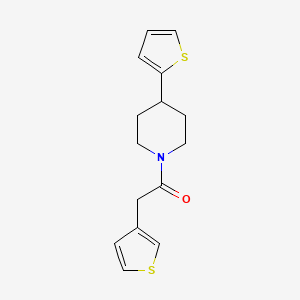

1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a piperidine core substituted at the 4-position with a thiophen-2-yl group and an ethanone moiety linked to a thiophen-3-yl group. This dual thiophene substitution distinguishes it from related derivatives, as thiophenes contribute unique electronic properties due to sulfur’s electron-rich aromatic system. The compound’s molecular formula is estimated to be C₁₅H₁₇NOS₂ (based on structural analogs like those in and ), with a molecular weight of ~291.43 g/mol.

Properties

IUPAC Name |

2-thiophen-3-yl-1-(4-thiophen-2-ylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS2/c17-15(10-12-5-9-18-11-12)16-6-3-13(4-7-16)14-2-1-8-19-14/h1-2,5,8-9,11,13H,3-4,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSDIOUTAPMDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves the following steps:

Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with Thiophene Groups: The thiophene rings can be introduced via nucleophilic substitution reactions, often using thiophene derivatives and suitable leaving groups.

Final Coupling: The final step involves coupling the substituted piperidine with another thiophene derivative, often using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield alcohols.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Disorders

The compound has shown promise in the treatment of various central nervous system (CNS) disorders. Research indicates that derivatives of thiophene-containing piperidines exhibit selectivity for serotonergic receptors, particularly the 5-HT1A receptor, which is crucial in managing anxiety, depression, and psychosis .

Case Studies

-

Case Study 1: Antidepressant Activity

A study demonstrated that compounds similar to 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone exhibited antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonergic pathways, which are often disrupted in depressive disorders . -

Case Study 2: Anxiety Treatment

Another investigation highlighted the efficacy of thiophene derivatives in reducing anxiety symptoms in rodent models. The results suggested that these compounds could serve as potential anxiolytics, providing a new avenue for therapeutic development .

Synthetic Chemistry Applications

2. Multicomponent Reactions

The compound can also be synthesized through multicomponent reactions, which are pivotal in organic chemistry for creating complex molecules efficiently. Recent advancements have shown that thiophene derivatives can be synthesized using various aldehydes and amines, leading to high yields of bioactive compounds .

Synthesis Overview

| Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|

| Multicomponent Reaction | Thiophene derivatives, aldehydes | Water at 80 °C for 2 hours | 85–92% |

| Catalyzed Reaction | Diverse amines and hydrazine | Acetic acid at 115–140 °C | 78–90% |

The ability to produce these compounds efficiently makes them attractive for further pharmaceutical development.

Antiviral Activity

Recent studies have identified thiophene derivatives as having antiviral properties. Specifically, compounds featuring the thiophene scaffold have demonstrated activity against various viral pathogens, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one ()

- Structure: Differs by replacing the thiophen-2-yl group on the piperidine with an amino (-NH₂) group.

- Molecular Formula : C₁₁H₁₆N₂OS (MW: 224.32 g/mol).

- Key Differences: The amino group introduces a basic center, enhancing solubility in polar solvents compared to the sulfur-rich thiophene substituent. Reduced lipophilicity (logP) due to the absence of a second thiophene ring.

- Applications : Research use in medicinal chemistry (e.g., kinase inhibitors), though explicit data are unavailable.

1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives ()

- Structure : Replaces thiophene groups with tetrazole (N-containing heterocycle) and aryl substituents.

- Key Differences :

- Tetrazoles offer metabolic stability and hydrogen-bonding capacity, contrasting with thiophene’s electron-rich, hydrophobic nature.

- Higher nitrogen content may improve binding to metalloenzymes or ion channels.

1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone ()

- Structure : Incorporates a pyrazole ring fused with a thiophene and a hydroxyphenyl group.

- Key Differences :

- Pyrazole’s dual nitrogen atoms enable hydrogen bonding, unlike thiophene’s sulfur-centric interactions.

- The hydroxyphenyl group introduces acidity (pKa ~10), affecting solubility and bioavailability.

Table 1: Comparative Physicochemical Properties

*Estimated using fragment-based methods (e.g., XLogP3).

Biological Activity

1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with thiophene groups, which are known for their diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiophene derivatives, including the compound . Research indicates that compounds containing a piperidine moiety exhibit significant antiviral activity against various viral strains, including the Ebola virus (EBOV). The mechanism of action typically involves the inhibition of viral entry into host cells.

A study demonstrated that derivatives with a piperidine group showed effective inhibition of EBOV-GP pseudotyped viruses, with effective concentrations (EC50) ranging from 3.53 to 9.70 μM. The selectivity index (SI) was also favorable, indicating a balance between efficacy and cytotoxicity .

| Compound | EC50 (μM) | CC50 (μM) | SI (CC50/EC50) |

|---|---|---|---|

| Thiophene Derivative 1 | 3.53 | 16 | 4.54 |

| Thiophene Derivative 2 | 9.70 | 20 | 2.06 |

The mechanism through which this compound exerts its antiviral effects is primarily attributed to its ability to inhibit the interaction between viral glycoproteins and host cell receptors. Studies using enzyme-linked immunosorbent assays (ELISA) have shown that this compound can effectively disrupt the binding of EBOV glycoprotein to the Niemann-Pick C1 (NPC1) receptor, which is crucial for viral entry .

Case Studies

Case Study 1: Synthesis and Evaluation

In a comprehensive synthesis study, various thiophene derivatives were synthesized and evaluated for their biological activity. The results indicated that modifications to the piperidine ring significantly influenced antiviral potency. The presence of electron-donating groups on the thiophene rings enhanced activity against EBOV .

Case Study 2: Comparative Analysis

A comparative analysis involving multiple thiophene derivatives revealed that those with a piperidine linkage maintained superior antiviral activity compared to their non-piperidine counterparts. This underscores the importance of structural features in determining biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(Thiophen-2-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone, and how can reaction conditions be controlled to maximize yield?

- Methodology : Multi-step synthesis involving nucleophilic substitution or coupling reactions is typically employed. Key steps include:

- Piperidine functionalization : Introduce the thiophen-2-yl group to the piperidine ring via Buchwald-Hartwig amination or Suzuki coupling under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Ketone formation : Use Friedel-Crafts acylation or cross-coupling reactions to attach the thiophen-3-yl-ethanone moiety. Catalysts like Pd(PPh₃)₄ may enhance selectivity .

- Optimization : Monitor reaction progress using HPLC and adjust parameters (e.g., solvent polarity, temperature gradients) to suppress side reactions. Yields >70% are achievable with rigorous purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of thiophene substituents and piperidine connectivity. For example, coupling constants in ¹H NMR distinguish thiophen-2-yl (J ≈ 3–5 Hz) from thiophen-3-yl groups (J ≈ 1–3 Hz) .

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for distinguishing positional isomers .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, though challenges arise due to poor crystallinity. Co-crystallization with chiral auxiliaries may improve results .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology :

- In vitro assays : Test for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based assays, given the compound’s heteroaromatic motifs. IC₅₀ values <10 µM suggest therapeutic potential .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and validate results with flow cytometry to rule out false positives .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS. Poor solubility (logP >3) may explain reduced in vivo efficacy. Consider nanoformulation (e.g., liposomes) to enhance delivery .

- Target engagement studies : Use CRISPR-Cas9 knockouts or siRNA silencing to confirm on-target effects. Off-target interactions (e.g., CYP450 inhibition) can be identified via proteome-wide affinity chromatography .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Methodology :

- Fragment-based design : Replace thiophene rings with isosteres (e.g., furan, pyrrole) to assess electronic effects. Automated parallel synthesis accelerates library generation .

- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes to targets like GPCRs or ion channels. Validate predictions with mutagenesis studies .

Q. What experimental approaches address discrepancies in spectral data during structural elucidation?

- Methodology :

- Dynamic NMR : Resolve conformational equilibria (e.g., piperidine ring puckering) by varying temperature (e.g., 25–100°C) to observe coalescence of signals .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in complex 2D NMR spectra (HSQC, HMBC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.